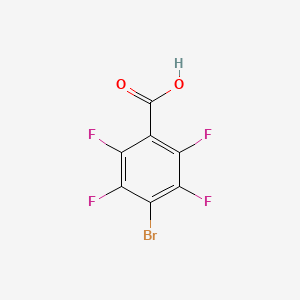

4-Bromo-2,3,5,6-tetrafluorobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170060. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,3,5,6-tetrafluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HBrF4O2/c8-2-5(11)3(9)1(7(13)14)4(10)6(2)12/h(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZLICDXLGQWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)Br)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HBrF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80305262 | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4707-24-8 | |

| Record name | 4707-24-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80305262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2,3,5,6-tetrafluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid (CAS No. 4707-24-8), a key building block in medicinal chemistry and materials science. This document details its physicochemical properties, provides an experimental protocol for its synthesis, and explores its applications, particularly its role as a versatile intermediate in the development of novel therapeutics. Included are structured data tables for easy reference and graphical representations of its synthetic pathway and potential applications in cross-coupling reactions to facilitate a deeper understanding of its utility.

Introduction

This compound is a halogenated aromatic carboxylic acid that has garnered significant interest in the field of organic synthesis. Its highly functionalized ring, featuring four fluorine atoms and a bromine atom, offers multiple reactive sites for diversification, making it a valuable precursor for complex molecular architectures. The electron-withdrawing nature of the fluorine substituents significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid group. This guide serves as a technical resource for researchers leveraging this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its appropriate handling, storage, and use in experimental setups.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference |

| CAS Number | 4707-24-8 | [1] |

| Molecular Formula | C₇HBrF₄O₂ | [1] |

| Molecular Weight | 272.98 g/mol | [1] |

| Appearance | White to pale cream powder | |

| Melting Point | 142-145 °C | [2] |

| Boiling Point | 260.9 ± 40.0 °C at 760 mmHg | [2] |

| Solubility | Insoluble in water | [2][3] |

| Purity | ≥97% | [1] |

| InChI Key | MTZLICDXLGQWJV-UHFFFAOYSA-N | [4] |

| SMILES | O=C(O)C1=C(F)C(F)=C(Br)C(F)=C1F | [5] |

Experimental Protocols

Synthesis of this compound

General Experimental Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with anhydrous diethyl ether or tetrahydrofuran (THF).

-

Starting Material: 1-Bromo-2,3,5,6-tetrafluorobenzene (1.0 eq.) is dissolved in the anhydrous solvent and the solution is cooled to -78 °C in a dry ice/acetone bath.

-

Lithiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.05 eq.) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the organolithium intermediate.

-

Carboxylation: Dry carbon dioxide gas is bubbled through the solution, or the solution is poured over crushed dry ice. The reaction is allowed to warm to room temperature overnight.

-

Work-up: The reaction mixture is quenched with water. The aqueous layer is separated and washed with diethyl ether to remove any unreacted starting material. The aqueous layer is then acidified with concentrated hydrochloric acid (HCl) until a precipitate is formed.

-

Isolation and Purification: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

A schematic representation of this synthetic workflow is provided below.

Applications in Organic Synthesis

This compound serves as a versatile intermediate, primarily in the pharmaceutical industry.[3] Its bromine atom is particularly useful for undergoing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the tetrafluorinated ring can be readily displaced by various aryl or heteroaryl groups using a suitable boronic acid or boronate ester in the presence of a palladium catalyst and a base. This reaction is fundamental in the synthesis of complex biaryl compounds, which are common motifs in pharmacologically active molecules.

A generalized scheme for the Suzuki-Miyaura coupling of this compound is depicted below.

Signaling Pathways and Drug Development

While specific signaling pathways directly modulated by this compound are not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules designed to target a wide range of biological pathways. For instance, fluorinated benzoic acid derivatives are common in the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The tetrafluorinated phenyl ring can enhance metabolic stability and binding affinity of the final drug candidate.

The logical workflow for the utilization of this compound in a drug discovery program is outlined below.

Safety and Handling

This compound is an irritant.[3] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Store in a cool, dry place in a tightly sealed container. It is incompatible with oxidizing agents and bases.[3]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its unique electronic and steric properties, conferred by the polyfluorinated aromatic system, coupled with the reactivity of the bromine and carboxylic acid functionalities, make it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. This guide provides essential technical information to aid researchers in harnessing the full potential of this important chemical intermediate.

References

Technical Guide: Physical Properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key intermediate in pharmaceutical synthesis. This document outlines its key physical characteristics, detailed experimental protocols for their determination, and logical workflows for its synthesis and characterization.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzoic acid. Its physical properties are crucial for its handling, reaction optimization, and quality control in research and development settings.

Data Presentation: Summary of Physical Properties

The quantitative physical property data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇HBrF₄O₂ | [1] |

| Molecular Weight | 272.98 g/mol | [1] |

| Melting Point | 142-145 °C | [2] |

| Boiling Point (Predicted) | 260.9 ± 40.0 °C | N/A |

| Density (Predicted) | 2.022 ± 0.06 g/cm³ | N/A |

| pKa (Predicted) | 1.43 ± 0.10 | N/A |

| Solubility | Insoluble in water. | [3] |

| Appearance | White to pale cream powder | [2][4] |

| Purity (Assay) | >97.0% (Silylated GC and Aqueous acid-base Titration) | [2][4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of this compound are provided below. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound is determined using the capillary method. This method provides a melting range, which is indicative of the compound's purity.

Materials and Reagents:

-

This compound sample

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional)

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Measurement: The packed capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

Determination of Solubility

The solubility of this compound in water is determined by simple dissolution testing.

Materials and Reagents:

-

This compound sample

-

Deionized water

-

Test tubes

-

Vortex mixer or stirring rod

-

Spatula

Procedure:

-

Sample Addition: Approximately 10-20 mg of this compound is placed into a clean, dry test tube.

-

Solvent Addition: 1 mL of deionized water is added to the test tube.

-

Mixing: The mixture is agitated vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Observation: The mixture is allowed to stand and is visually inspected for any undissolved solid material. The absence of any visible solid particles indicates solubility. For this compound, the solid is expected to remain undissolved.[3]

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of this compound can be determined by potentiometric titration with a standardized base.

Materials and Reagents:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Ethanol (95%)

-

Deionized water

-

pH meter with a combination glass electrode

-

Burette (50 mL)

-

Beaker (250 mL)

-

Magnetic stirrer and stir bar

-

Analytical balance

Procedure:

-

Sample Preparation: An accurately weighed sample of approximately 0.2-0.3 g of this compound is dissolved in 50 mL of a 1:1 ethanol/water mixture in a 250 mL beaker.

-

Titration Setup: The beaker is placed on a magnetic stirrer, and the calibrated pH electrode is immersed in the solution.

-

Titration: The solution is titrated with the standardized 0.1 M NaOH solution, added in small increments from the burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant. The titration is continued past the equivalence point.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

Purity Determination by Aqueous Acid-Base Titration

The purity of a sample of this compound can be assayed by a straightforward acid-base titration.[5]

Materials and Reagents:

-

This compound sample

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Ethanol (95%)

-

Deionized water

-

Phenolphthalein indicator solution

-

Analytical balance

-

Burette (50 mL)

-

Erlenmeyer flask (250 mL)

-

Magnetic stirrer and stir bar

Procedure:

-

Sample Preparation: Approximately 0.5 g of the this compound sample is accurately weighed and transferred to a 250 mL Erlenmeyer flask.[5]

-

Dissolution: 25 mL of ethanol is added to dissolve the sample, followed by the addition of 25 mL of deionized water.[5]

-

Indicator Addition: 2-3 drops of phenolphthalein indicator are added to the flask.[5]

-

Titration: The solution is titrated with standardized 0.1 M NaOH solution from a burette until the endpoint is reached, indicated by the first appearance of a persistent faint pink color.[5]

-

Calculation: The purity of the sample is calculated based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.

Mandatory Visualizations

The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.

Caption: Plausible synthesis workflow for this compound.

Caption: General workflow for the characterization of a synthesized aromatic compound.

References

- 1. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. H32982.03 [thermofisher.com]

- 3. This compound, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-bromo-2,5-difluorobenzoic acid: Preparation and Applications in Bioorganic Chemistry_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key building block in medicinal chemistry and materials science. It details the compound's chemical structure, physicochemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Structure and Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid. The molecule consists of a benzene ring substituted with a carboxyl group, a bromine atom, and four fluorine atoms. The high degree of fluorination significantly influences its chemical reactivity and physical properties.

dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Chemical Structure of this compound", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5", bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=12, shape=plaintext, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#202124"];

// Nodes for the benzene ring C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"];

// Nodes for the substituents COOH [label="C(=O)OH"]; Br [label="Br"]; F1 [label="F"]; F2 [label="F"]; F3 [label="F"]; F4 [label="F"];

// Edges for the benzene ring C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

// Edges for the substituents C1 -- COOH; C2 -- F1; C3 -- F2; C4 -- Br; C5 -- F3; C6 -- F4; }

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4707-24-8 | [1] |

| Molecular Formula | C₇HBrF₄O₂ | [1] |

| Molecular Weight | 272.98 g/mol | [1] |

| IUPAC Name | This compound | [2] |

| Appearance | White to pale cream powder | [3] |

| Melting Point | 142-145 °C | |

| Solubility | Insoluble in water | [4] |

| InChI Key | MTZLICDXLGQWJV-UHFFFAOYSA-N | [3] |

| SMILES | OC(=O)C1=C(F)C(F)=C(Br)C(F)=C1F | [3] |

Experimental Protocols

Synthesis of this compound

dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Plausible Synthetic Workflow for this compound", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5", bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];

// Nodes start [label="Start with\n1-bromo-2,3,5,6-tetrafluorobenzene", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; step1 [label="Dissolve in anhydrous\nTHF under inert atmosphere"]; step2 [label="Cool to -78 °C"]; step3 [label="Add n-butyllithium\ndropwise"]; step4 [label="Stir for 2-3 hours\nat -78 °C"]; step5 [label="Bubble CO₂ gas\nthrough the solution"]; step6 [label="Warm to room temperature"]; step7 [label="Acidify with aqueous HCl"]; step8 [label="Extract with diethyl ether"]; step9 [label="Dry organic layer\nand evaporate solvent"]; end [label="Obtain 4-Bromo-2,3,5,6-\ntetrafluorobenzoic acid", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> step8; step8 -> step9; step9 -> end; }

Caption: A potential synthetic workflow for the target compound.

Spectroscopic Characterization

Comprehensive, experimentally verified spectral data with detailed acquisition parameters are not available in the public domain. However, based on the chemical structure, the expected spectral characteristics are summarized below. Researchers should acquire and interpret their own data for confirmation.

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopy | Expected Observations |

| ¹H NMR | A broad singlet in the downfield region (typically >10 ppm) corresponding to the carboxylic acid proton. |

| ¹³C NMR | Multiple signals for the aromatic carbons, showing complex splitting patterns due to C-F coupling. A signal for the carboxyl carbon will also be present. |

| ¹⁹F NMR | Two distinct signals for the two sets of magnetically non-equivalent fluorine atoms, likely appearing as multiplets. |

| IR (KBr) | A broad O-H stretching band (around 3000 cm⁻¹), a C=O stretching band (around 1700 cm⁻¹), and strong C-F stretching bands (in the 1300-1000 cm⁻¹ region). |

| Mass Spec. (EI) | A molecular ion peak with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). |

Applications in Drug Development and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of pharmacologically active molecules. Its utility stems from the presence of multiple reactive sites that can be selectively functionalized.

dot graph { graph [fontname="Arial", fontsize=12, labelloc="t", label="Role of this compound in Drug Synthesis", pad="0.2", splines="ortho", nodesep="0.6", ranksep="0.5", bgcolor="#FFFFFF"]; node [fontname="Arial", fontsize=12, shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=12, color="#4285F4"];

// Nodes start [label="4-Bromo-2,3,5,6-\ntetrafluorobenzoic acid", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; step1 [label="Activation of\nCarboxylic Acid\n(e.g., with POCl₃, oxalyl chloride)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step2 [label="Amide Bond Formation", fillcolor="#34A853", fontcolor="#FFFFFF"]; step3 [label="Suzuki or other\nCross-Coupling Reactions\nat the C-Br bond", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Synthesis of Bioactive Molecules\n(e.g., Enzyme Inhibitors)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> step2; start -> step3; step2 -> end; step3 -> end; }

Caption: Reactivity and application of the title compound in synthesis.

Inhibitors of Stearoyl-CoA Desaturase (SCD)

This compound is cited as an intermediate in the development of inhibitors of stearoyl-CoA desaturase.[4] SCD is an enzyme implicated in metabolic diseases such as obesity and diabetes. The tetrafluorinated phenyl ring can impart desirable properties to drug candidates, including increased metabolic stability and enhanced binding affinity.

Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

This compound is also used in the synthesis of inhibitors of human dihydroorotate dehydrogenase (hDHODH).[3][5] This enzyme is a key target for the development of antiviral and anti-inflammatory drugs. In a patented synthesis, the carboxylic acid is reacted with phosphorus oxychloride (POCl₃) to likely form an acyl chloride, which then participates in further reactions to build the final inhibitor scaffold.[3] Another patent describes the conversion of the carboxylic acid to the acyl chloride using oxalyl chloride and a catalytic amount of DMF, for use in the synthesis of KRAS G12D inhibitors.

Safety and Handling

This compound is an irritant. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[4] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place and is incompatible with oxidizing agents and bases.[4]

References

- 1. One-pot palladium-catalyzed synthesis of sulfonyl fluorides from aryl bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Aryl Fluorides Using Electrophilic N-F Reagents | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals - Google Patents [patents.google.com]

- 4. US7652013B2 - Inhibitors of stearoyl-CoA desaturase - Google Patents [patents.google.com]

- 5. US9006454B2 - Dihydroorotate dehydrogenase inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key building block in medicinal chemistry. This document details its chemical and physical properties, outlines a general synthetic approach, and discusses its application in the development of therapeutic agents, including a plausible role in the inhibition of key signaling pathways.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and four fluorine atoms on a benzoic acid core, imparts unique chemical properties that are highly valuable in the design of novel pharmaceuticals. The molecular weight of this compound is 272.98 g/mol .[1]

A summary of its key properties is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₇HBrF₄O₂ | [1][2] |

| Molecular Weight | 272.98 g/mol | [1] |

| CAS Number | 4707-24-8 | [1][2] |

| Appearance | White to pale cream powder | |

| Melting Point | 142-145 °C | |

| Solubility | Insoluble in water | [3] |

| Purity | ≥97% | [1] |

Synthesis and Characterization

General Synthetic Protocol

The synthesis of this compound can be conceptualized as a multi-step process starting from a readily available fluorinated benzene derivative. One potential pathway involves the lithiation of a suitable bromotetrafluorobenzene precursor followed by carboxylation.

A representative, though not specific, experimental protocol for a similar transformation is as follows:

-

Lithiation: A solution of a suitable bromotetrafluorobenzene precursor in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

An organolithium reagent, such as n-butyllithium, is added dropwise to the solution. The reaction mixture is stirred at this low temperature for a period to allow for the formation of the lithiated intermediate.

-

Carboxylation: Solid carbon dioxide (dry ice) is then added to the reaction mixture. The reaction is allowed to warm to room temperature slowly.

-

Work-up: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layers are combined, washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude this compound is then purified by a suitable method, such as recrystallization or column chromatography.

The workflow for this generalized synthesis is depicted in the diagram below.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a suite of analytical techniques. Key characterization data that would be expected are summarized in the table below.

| Analytical Technique | Expected Observations |

| ¹H NMR | A broad singlet corresponding to the carboxylic acid proton. |

| ¹³C NMR | Signals corresponding to the aromatic carbons and the carboxylic acid carbon, with characteristic C-F couplings. |

| ¹⁹F NMR | Resonances for the four fluorine atoms on the aromatic ring, showing characteristic coupling patterns. |

| FTIR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch, and C-F and C-Br stretches. |

| Mass Spectrometry | A molecular ion peak corresponding to the mass of the compound, with a characteristic isotopic pattern due to the presence of bromine. |

Applications in Drug Discovery and Medicinal Chemistry

Halogenated benzoic acids are crucial building blocks in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The bromine atom provides a versatile handle for further chemical modifications, such as cross-coupling reactions, to build more complex molecular architectures.

While the direct biological activity of this compound is not extensively documented, it serves as a valuable starting material for the synthesis of a wide range of biologically active molecules. Its structural motifs are found in inhibitors of various enzyme classes, including kinases.

Role as a Precursor in Kinase Inhibitor Synthesis

The RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways are critical signaling cascades that regulate cell proliferation, survival, and differentiation.[4] Dysregulation of these pathways is a hallmark of many cancers, making the constituent kinases attractive targets for drug development.[4]

This compound can be envisioned as a key intermediate in the synthesis of small molecule kinase inhibitors that target components of these pathways. The fluorinated phenyl ring can be designed to fit into the ATP-binding pocket of a target kinase, while the carboxylic acid or the bromine atom can be used to introduce other functionalities that confer selectivity and potency.

The diagram below illustrates a conceptual signaling pathway that is often targeted in cancer therapy and where derivatives of this compound could potentially play an inhibitory role.

References

An In-depth Technical Guide to the Synthesis of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the plausible synthetic pathways for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key intermediate in the pharmaceutical industry. Due to the limited availability of a direct, published, and detailed experimental protocol for this specific molecule, this guide outlines the most probable synthesis route based on established organometallic chemistry of polyfluorinated aromatic compounds. The primary proposed pathway involves the carboxylation of a bromotetrafluorophenyl organometallic intermediate.

Core Synthesis Pathway: Carboxylation of Bromopentafluorobenzene

The most chemically sound and anticipated method for the synthesis of this compound is the ortho-lithiation of bromopentafluorobenzene followed by carboxylation. This pathway leverages the directing effect of the bromine atom and the acidic nature of the protons in polyfluorinated systems to selectively introduce a carboxyl group.

A generalized reaction scheme is as follows:

Caption: Proposed synthesis of this compound via ortho-lithiation and carboxylation of bromopentafluorobenzene.

Experimental Protocol (Inferred)

The following experimental protocol is a detailed, inferred procedure based on the synthesis of structurally analogous compounds, such as 4-bromo-2,5-difluorobenzoic acid. Researchers should consider this a starting point for optimization.

Materials:

-

Bromopentafluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Dry ice (solid carbon dioxide)

-

Hydrochloric acid (HCl), aqueous solution

-

Diethyl ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Equipment:

-

Three-neck round-bottom flask

-

Dropping funnel

-

Low-temperature thermometer

-

Magnetic stirrer and stir bar

-

Dry ice/acetone or similar cooling bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and a nitrogen or argon inlet is thoroughly dried and purged with inert gas.

-

Initial Solution: Bromopentafluorobenzene is dissolved in anhydrous THF in the reaction flask. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium in hexanes is added dropwise to the stirred solution via the dropping funnel, maintaining the internal temperature at or below -70 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-2 hours) to ensure complete formation of the organolithium intermediate.

-

Carboxylation: Crushed dry ice is added portion-wise to the reaction mixture. It is crucial to add an excess of dry ice to ensure complete carboxylation. The reaction is allowed to slowly warm to room temperature overnight, allowing for the sublimation of excess CO₂.

-

Quenching and Extraction: The reaction mixture is quenched by the slow addition of an aqueous solution of hydrochloric acid. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted multiple times with diethyl ether.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Quantitative Data (Anticipated)

The following table summarizes the anticipated quantitative data for the synthesis of this compound based on typical yields for similar reactions. Actual results may vary and require optimization.

| Parameter | Anticipated Value | Notes |

| Yield | 60-80% | Highly dependent on the purity of reagents and strict anhydrous conditions. |

| Purity | >97% | After recrystallization. Purity should be assessed by NMR and HPLC. |

| Reaction Time | 4-6 hours | Includes lithiation and carboxylation steps before workup. |

| Melting Point | 138-142 °C | Literature values for similar compounds suggest a sharp melting point for the pure substance. |

Alternative Synthesis Pathway: Grignard Reaction

An alternative, though potentially less selective, pathway involves the formation of a Grignard reagent from a suitable bromotetrafluorobenzene precursor, followed by carboxylation.

Caption: Alternative synthesis via Grignard reaction of 1-Bromo-2,3,5,6-tetrafluorobenzene.

This method may be complicated by the reactivity of the C-F bonds towards the Grignard reagent, potentially leading to side products. The lithiation route is generally preferred for its higher selectivity and milder reaction conditions.

Disclaimer: The experimental protocol and quantitative data provided are inferred from the synthesis of analogous compounds and should be used as a guideline. All laboratory work should be conducted by trained professionals with appropriate safety precautions in place.

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a halogenated aromatic carboxylic acid that serves as a valuable building block in synthetic organic chemistry. Its highly fluorinated ring and reactive bromine and carboxylic acid functional groups make it a versatile intermediate, particularly in the development of novel pharmaceuticals and advanced materials. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the aromatic ring and the acidity of the carboxylic acid, offering unique properties for molecular design. This guide provides a comprehensive overview of its chemical properties, synthesis, key reactions, and applications in the field of drug discovery.

Physicochemical Properties

This compound is a white to pale cream crystalline powder.[1] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [1][2][3] |

| CAS Number | 4707-24-8 | [1][3] |

| Molecular Formula | C₇HBrF₄O₂ | [1][2][3] |

| Molecular Weight | 272.98 g/mol | [2][3] |

| Melting Point | 142-145 °C | |

| Appearance | White to pale cream powder | [1] |

| Solubility | Insoluble in water | |

| Purity | Typically ≥97% | [3] |

Synthesis

The synthesis of this compound is not as widely documented as that of simpler analogs. However, a plausible and common strategy for the introduction of a bromine atom onto a highly fluorinated aromatic ring is through nucleophilic aromatic substitution (SNAr) on a suitable precursor. A likely starting material is pentafluorobenzoic acid, where the para-fluorine atom is substituted by a bromide ion.

Proposed Experimental Protocol: Synthesis from Pentafluorobenzoic Acid

This protocol is based on analogous reactions involving nucleophilic substitution on polyfluoroaromatic compounds.

Materials:

-

Pentafluorobenzoic acid

-

Anhydrous potassium bromide (or another suitable bromide salt)

-

Anhydrous N,N-dimethylformamide (DMF) or other polar aprotic solvent

-

Hydrochloric acid (concentrated)

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate

-

Standard glassware for organic synthesis, including a round-bottom flask, condenser, and dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve pentafluorobenzoic acid in anhydrous DMF.

-

Add a stoichiometric excess of anhydrous potassium bromide to the solution.

-

Heat the reaction mixture to a temperature typically in the range of 100-150 °C. The exact temperature and reaction time will need to be optimized.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a beaker containing ice and water, and then acidify with concentrated hydrochloric acid to a pH of approximately 1-2. This will precipitate the carboxylic acid product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or toluene). Alternatively, the acidified aqueous mixture can be extracted with diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the product.

Key Chemical Reactions

The presence of both a carboxylic acid and an aryl bromide allows for a range of chemical transformations, making this compound a versatile intermediate.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can be readily converted into other functional groups, such as esters, amides, and acid chlorides. The conversion to the acid chloride is particularly useful as it activates the compound for a wide range of acylation reactions.

Experimental Protocol: Formation of 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

-

A catalytic amount of N,N-dimethylformamide (DMF)

-

Anhydrous toluene or dichloromethane

-

Distillation apparatus

Procedure:

-

To a solution of this compound in anhydrous toluene, add a few drops of DMF.

-

Slowly add an excess (typically 2-3 equivalents) of thionyl chloride at room temperature.

-

Heat the mixture to reflux and maintain for several hours, until the evolution of gas (HCl and SO₂) ceases.

-

Monitor the reaction for the disappearance of the starting material.

-

After the reaction is complete, carefully remove the excess thionyl chloride and solvent by distillation.

-

The resulting 4-bromo-2,3,5,6-tetrafluorobenzoyl chloride can be purified by vacuum distillation.[4][5][6][7]

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition-metal-catalyzed cross-coupling reactions. This is a cornerstone of modern drug discovery, enabling the synthesis of complex molecular architectures.

a) Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a powerful method for forming biaryl structures by reacting the aryl bromide with an organoboron compound, typically a boronic acid or ester.

Diagram Caption: General workflow for a Suzuki-Miyaura coupling reaction.

b) Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the aryl bromide with a terminal alkyne, typically catalyzed by palladium and a copper(I) co-catalyst.[8][9] This reaction is instrumental in synthesizing aryl alkynes, which are important motifs in many biologically active molecules and functional materials.

Diagram Caption: General workflow for a Sonogashira coupling reaction.

Applications in Drug Development

This compound is primarily utilized as a pharmaceutical intermediate. The tetrafluorinated phenyl ring is a bioisostere for other aromatic systems and can be incorporated into drug candidates to modulate their physicochemical and pharmacokinetic properties. The fluorine atoms can enhance metabolic stability by blocking sites of oxidation, increase binding affinity through favorable interactions with protein targets, and alter lipophilicity and membrane permeability.

While specific marketed drugs containing the intact this compound moiety are not prominently documented, the strategic use of polyfluorinated aromatic building blocks is a common theme in modern medicinal chemistry. For instance, fluorinated and brominated phenyl groups are present in a variety of therapeutic agents, where they play crucial roles in target engagement and overall drug performance. The title compound serves as a valuable starting material for the synthesis of more complex molecules that may ultimately become drug candidates.

Diagram Caption: Role as an intermediate in a drug discovery workflow.

Conclusion

This compound is a key synthetic intermediate with significant potential for the development of novel molecules in the pharmaceutical and material science sectors. Its unique combination of a highly fluorinated aromatic ring and two versatile functional groups allows for a wide array of chemical modifications. The ability to engage in powerful synthetic transformations such as Suzuki-Miyaura and Sonogashira couplings makes it an attractive starting point for the construction of complex and functionally diverse compounds. As the demand for sophisticated chemical entities continues to grow, the utility of such specialized building blocks in advancing scientific research and development is undeniable.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C7HBrF4O2 | CID 298173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. 4-Bromo-2,3,5,6-Tetrafluoro-Benzoyl Chloride | CymitQuimica [cymitquimica.com]

- 6. pschemicals.com [pschemicals.com]

- 7. 4-Bromo-2,3,5,6-tetrafluorobenzoyl chloride, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. benchchem.com [benchchem.com]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Spectroscopic Profile of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery. Its highly functionalized structure makes it a valuable building block for the synthesis of complex molecules. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control. This technical guide provides a comprehensive overview of the available spectroscopic data for this compound, including infrared (IR), Raman, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data. Detailed experimental protocols are also provided to aid in the replication of these analyses.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₇HBrF₄O₂[1][2][3] |

| Molecular Weight | 272.98 g/mol [1][2][3] |

| CAS Number | 4707-24-8[1][4] |

| Appearance | White to off-white crystalline powder |

Spectroscopic Data

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the carbon-halogen bonds.

Note: Specific peak list data for this compound is not publicly available in the searched databases. The table below presents the expected characteristic IR absorption bands for the functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Hydrogen-bonded hydroxyl group |

| C=O (Carboxylic Acid) | 1725 - 1700 | Carbonyl stretch |

| C-F | 1350 - 1100 | Carbon-fluorine stretch |

| C-Br | 700 - 500 | Carbon-bromine stretch |

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations.

Note: A specific Raman peak list for this compound is not publicly available in the searched databases. The instrument used for analysis has been identified as a Bruker MultiRAM Stand Alone FT-Raman Spectrometer[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound was acquired in DMSO-d₆[2]. Due to the symmetry of the molecule, fewer than seven carbon signals are expected. The chemical shifts will be significantly influenced by the electron-withdrawing fluorine and bromine atoms.

Note: The full ¹³C NMR spectrum and a detailed peak list are not publicly available without a subscription to the spectral database.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show a single resonance for the carboxylic acid proton. The chemical shift of this proton is typically in the range of 10-13 ppm and can be concentration and solvent-dependent.

Note: A specific ¹H NMR spectrum for this compound was not found in the searched databases.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation. For aromatic carboxylic acids, common fragmentation pathways involve the loss of the hydroxyl group (-OH), the entire carboxyl group (-COOH), and cleavage of the aromatic ring.

Note: A specific mass spectrum for this compound is not publicly available. The expected molecular ion peak would be at m/z 272 and 274 in an approximate 1:1 ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above. These can be adapted for this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) Method

-

Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent[1].

-

Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is acquired over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Parameters:

-

Number of scans: 16-32

-

Resolution: 4 cm⁻¹

-

Potassium Bromide (KBr) Pellet Method

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR instrument, and the spectrum is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube[2].

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

¹³C NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Standard proton-decoupled ¹³C experiment.

-

Relaxation delay (d1): 2 seconds.

-

Number of scans (ns): 1024 or more to achieve an adequate signal-to-noise ratio.

-

Spectral width: 0-200 ppm.

-

¹H NMR Data Acquisition

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse program: Standard ¹H experiment.

-

Relaxation delay (d1): 1 second.

-

Number of scans (ns): 16.

-

Spectral width: 0-15 ppm.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Method

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured to generate the mass spectrum.

Logical Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

Navigating the Spectroscopic Landscape of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. The information presented herein is crucial for the structural elucidation, characterization, and quality control of this important fluorinated building block in synthetic chemistry and drug discovery.

Chemical Structure and Properties

This compound is a halogenated aromatic compound with the molecular formula C₇HBrF₄O₂. Its structure consists of a benzene ring substituted with a bromine atom, four fluorine atoms, and a carboxylic acid group. This substitution pattern imparts unique chemical and physical properties relevant to its application in the synthesis of complex molecules.

Molecular Structure:

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural characterization of this compound. The following tables summarize the available ¹H, ¹³C, and ¹⁹F NMR data.

¹H NMR Data

Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum is expected to show a single resonance corresponding to the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent and concentration.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~13.5 (broad) | Singlet | -COOH |

Note: The exact chemical shift of the carboxylic acid proton can vary significantly and is often broad due to chemical exchange.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon framework of the molecule. The spectrum is characterized by signals for the carboxyl carbon and the six aromatic carbons, with their chemical shifts influenced by the electronegative fluorine and bromine substituents.

Table 2: ¹³C NMR Data for this compound [1]

| Chemical Shift (δ) ppm | Assignment |

| 160.5 | C=O (Carboxylic Acid) |

| 145.2 (dd, J = 250, 10 Hz) | C2/C6 |

| 140.8 (dd, J = 255, 12 Hz) | C3/C5 |

| 115.1 (t, J = 20 Hz) | C1 |

| 105.7 (t, J = 25 Hz) | C4 |

Note: The chemical shifts and coupling constants are approximate and can be influenced by experimental conditions. The assignments are based on typical values for fluorinated benzoic acids.

¹⁹F NMR Data

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For this compound, two distinct signals are expected due to the symmetry of the molecule.

Table 3: ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| -138.5 | Multiplet | F2/F6 |

| -155.0 | Multiplet | F3/F5 |

Note: The chemical shifts are referenced to an external standard (e.g., CFCl₃). The multiplicity arises from F-F coupling.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for this compound.

Sample Preparation:

Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[1] Tetramethylsilane (TMS) can be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ is typically used.

Instrumentation:

NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance spectrometer operating at a proton frequency of 400 MHz or higher.

Acquisition Parameters (General):

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Spectral Width: ~16 ppm

-

Number of Scans: 16-64

-

Relaxation Delay: 1-5 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30)

-

Spectral Width: ~250 ppm

-

Number of Scans: 1024 or more

-

Relaxation Delay: 2-5 seconds

-

-

¹⁹F NMR:

-

Pulse Program: Standard single-pulse experiment

-

Spectral Width: ~50 ppm

-

Number of Scans: 64-256

-

Relaxation Delay: 1-5 seconds

-

Logic of Spectroscopic Data Interpretation

The structural elucidation of this compound is a logical process that integrates information from different NMR experiments. The following diagram illustrates this workflow.

This guide provides a foundational understanding of the NMR spectroscopic data for this compound. For more specific applications, it is recommended to acquire and analyze the data under optimized experimental conditions.

References

Crystal Structure of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the crystal structure of 4-Bromo-2,3,5,6-tetrafluorobenzoic acid. Despite a comprehensive search of crystallographic databases and scientific literature, a definitive, publicly available crystal structure for this specific compound could not be located. While entries in the Crystallography Open Database (COD) are associated with the compound's PubChem identifier, these appear to correspond to co-crystals or other derivatives, rather than the pure, single-component crystal structure of this compound itself.

This document, therefore, summarizes the available information on related compounds and provides general methodologies that would be applicable to the synthesis, crystallization, and structural analysis of the title compound.

Synthesis and Crystallization

General Synthetic Approach:

A plausible synthetic route, based on commercially available starting materials, is outlined below. This workflow is presented as a logical pathway and would require experimental optimization.

Figure 1. Plausible synthetic workflow for this compound.

Experimental Protocol for a Related Compound (Illustrative):

The synthesis of a structurally related compound, 4-bromo-2-fluorobenzoic acid, involves the oxidation of 1-bromo-2-fluoro-4-methylbenzene. This procedure highlights a common synthetic strategy.

Table 1: Illustrative Synthesis Protocol for a Halogenated Benzoic Acid

| Step | Procedure | Reagents & Conditions |

| 1 | A mixture of 1-bromo-2-fluoro-4-methylbenzene (0.10 mol) is added to a 1:1 mixture of pyridine and water (200 mL). | Pyridine, Water |

| 2 | Potassium permanganate (0.42 mmol) is added to the mixture. | Potassium permanganate |

| 3 | The reaction mixture is heated and stirred at 90°C for 3 hours. | 90°C, Stirring |

| 4 | After cooling to room temperature, the mixture is filtered through diatomaceous earth. | Diatomaceous earth |

| 5 | The filter cake is washed with 3N sodium hydroxide and water. | 3N NaOH, Water |

| 6 | Ethanol is removed under reduced pressure. | Rotary Evaporation |

| 7 | The residue is acidified with 6N hydrochloric acid to a pH of 2 to precipitate the product. | 6N HCl |

| 8 | The white precipitate is collected by filtration and dried. | Filtration, Drying |

Crystallization:

The purification of the crude product would be achieved through recrystallization. The choice of solvent is critical and would require screening. Common solvents for recrystallization of aromatic carboxylic acids include ethanol, methanol, acetic acid, or mixtures with water. The general procedure involves dissolving the crude solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of well-defined crystals.

Intermolecular Interactions and Crystal Packing

In the absence of a determined crystal structure for the title compound, we can infer potential intermolecular interactions based on the structures of similar molecules, such as 4'-bromo-2,3,5,6-tetrafluorobiphenyl-4-carbonitrile.

The crystal packing of this compound is expected to be influenced by a combination of intermolecular forces:

-

Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimeric structures through O-H···O hydrogen bonds. This is a very common and dominant interaction in the crystal structures of carboxylic acids.

-

Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms such as the oxygen of the carboxylic acid or even the fluorine atoms of neighboring molecules (Br···O or Br···F interactions).

-

π-π Stacking: The electron-deficient tetrafluorinated aromatic ring can participate in π-π stacking interactions with adjacent rings.

-

Other Weak Interactions: C-H···F and F···F contacts are also likely to play a role in the overall crystal packing.

Logical Relationship of Intermolecular Forces:

The interplay of these forces dictates the final crystal packing arrangement. The strength and directionality of these interactions will determine the supramolecular assembly.

Figure 2. Key molecular features and their resulting intermolecular interactions governing crystal packing.

Biological Activity and Signaling Pathways

There is currently no specific information in the public domain detailing the biological activity, protein binding, or involvement in signaling pathways for this compound. Halogenated benzoic acids are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of the bromine atom and the highly fluorinated ring suggests that this molecule could be a candidate for drug discovery programs, potentially exhibiting interactions with biological macromolecules through halogen bonding and hydrophobic interactions. Further research would be required to elucidate any specific biological functions.

Conclusion

While a definitive crystal structure for this compound remains to be publicly reported, this guide provides a framework for its synthesis, potential intermolecular interactions, and areas for future research. The elucidation of its crystal structure through single-crystal X-ray diffraction would provide valuable insights into its solid-state properties and inform its potential applications in materials science and drug development. Researchers are encouraged to pursue the synthesis and crystallization of this compound to contribute this fundamental data to the scientific community.

The Core Reactivity of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Bromo-2,3,5,6-tetrafluorobenzoic acid is a versatile synthetic intermediate of significant interest in the fields of medicinal chemistry and materials science. Its highly fluorinated aromatic ring, coupled with the presence of a bromine atom and a carboxylic acid functional group, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic attack and influences the reactivity of the other substituents. This guide provides a comprehensive overview of the fundamental reactivity of this compound, focusing on key transformations and providing detailed experimental protocols for its application in research and development.

Reactions at the Carboxylic Acid Group

The carboxylic acid moiety of this compound readily undergoes standard transformations such as esterification and amide bond formation. These reactions are crucial for introducing further diversity and for modifying the pharmacokinetic properties of drug candidates.

Amide Bond Formation

The synthesis of amides from this compound is a key step in the development of various bioactive molecules, including KRAS G12D and dihydroorotate dehydrogenase (DHODH) inhibitors.[1][2][3] The general strategy involves the activation of the carboxylic acid, typically by conversion to the acyl chloride, followed by reaction with a primary or secondary amine.

A common protocol for this transformation is the treatment of this compound with oxalyl chloride or thionyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) to generate the highly reactive acyl chloride. This intermediate is then reacted in situ with the desired amine to afford the corresponding amide.

Experimental Protocol: Synthesis of N-Aryl Amide Derivatives

A representative procedure for the synthesis of an N-aryl amide, as described in the synthesis of DHODH inhibitors, involves the reaction of the acyl chloride of this compound with a lithium salt of an aniline derivative.[3]

-

Step 1: Acyl Chloride Formation: To a solution of this compound in an anhydrous solvent such as dichloromethane (DCM), add oxalyl chloride (typically 2-4 equivalents) and a catalytic amount of DMF at 0 °C. The reaction mixture is then stirred at room temperature for several hours until the conversion to the acyl chloride is complete. The solvent and excess reagent are removed under reduced pressure.

-

Step 2: Amide Coupling: In a separate flask, the desired aniline derivative is treated with a strong base, such as n-butyllithium, to form the corresponding lithium salt. The freshly prepared acyl chloride, dissolved in an anhydrous solvent, is then added to the solution of the lithium salt at a low temperature (e.g., -78 °C) and the reaction is allowed to warm to room temperature and stir until completion.

-

Work-up and Purification: The reaction is quenched with a suitable aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired amide.

| Reactant 1 | Reactant 2 | Reagents | Solvent | Yield | Reference |

| This compound | 2,3,5,6-tetrafluoro-4-bromoaniline | 1. Oxalyl chloride, DMF (cat.) 2. LiHMDS | DCM/THF | 80% | [3] |

Table 1: Representative Amide Formation Reaction

Figure 1: General workflow for the synthesis of N-substituted amides.

Esterification

Cross-Coupling Reactions

The carbon-bromine bond in this compound is a key site for functionalization via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions allow for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and alkynyl derivatives.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds by reacting an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. While specific examples with this compound are not extensively detailed in the available literature, a patent for KRAS G12D inhibitors describes the Suzuki coupling of a derivative.[2] The reactivity of the C-Br bond is expected to be favorable for this transformation.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general protocol, adaptable for this compound or its esters, is as follows:

-

Reaction Setup: A reaction vessel is charged with this compound (or its ester), the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃, 2-3 equivalents).

-

Solvent and Reaction Conditions: A suitable solvent system, often a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water, is added. The reaction mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature ranging from 80 to 120 °C until the starting material is consumed.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Yield | Reference |

| Derivative of this compound | Arylboronic acid derivative | Pd(dppf)Cl₂ | Na₂CO₃ | Not specified | N/A | [2] |

Table 2: Representative Suzuki-Miyaura Coupling Reaction

References

- 1. WO2023001141A1 - Kras g12d inhibitors and uses thereof - Google Patents [patents.google.com]

- 2. CN117242079A - KRAS G12D inhibitors and their uses - Google Patents [patents.google.com]

- 3. US20240034730A1 - Pyrazolo derivatives as human dihydroorotate dehydrogenase (hdhodh) inhibitors for use as antivirals - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a halogenated aromatic carboxylic acid, has emerged as a significant building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. Its unique electronic properties, conferred by the tetrafluorinated benzene ring and the reactive bromine atom, make it a versatile intermediate for the construction of novel therapeutic agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this important compound, with a focus on its role in drug development.

Introduction and Historical Context

While the precise date and researchers associated with the initial discovery of this compound are not extensively documented in readily available literature, its emergence is intrinsically linked to the broader development of organofluorine chemistry. The introduction of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties, a strategy widely employed in the design of modern pharmaceuticals. The synthesis of polyfluorinated aromatic compounds gained significant traction in the mid-20th century, and it is within this context that the preparation of this compound would have been first explored. Its primary utility lies in its role as a versatile synthetic intermediate.

Physicochemical Properties

This compound is a white to pale cream-colored powder at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 4707-24-8 | [2][3] |

| Molecular Formula | C₇HBrF₄O₂ | [2][4] |

| Molecular Weight | 272.98 g/mol | [2] |

| Melting Point | 142-145 °C | [5] |

| Solubility | Insoluble in water | [6] |

| Purity | ≥97% | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the bromination of a suitable tetrafluorobenzoic acid precursor. While specific, detailed experimental protocols for this exact compound are not widely published in peer-reviewed journals, a plausible and commonly utilized synthetic approach involves the electrophilic bromination of pentafluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms deactivates the ring, requiring forcing conditions for the substitution to occur.

Hypothetical Experimental Protocol (based on analogous reactions):

Reaction: Synthesis from Pentafluorobenzoic Acid

-

Reagents:

-

Pentafluorobenzoic acid

-

Bromine (Br₂)

-

Iron powder (Fe) or Iron(III) bromide (FeBr₃) as a catalyst

-

A suitable solvent (e.g., a high-boiling point inert solvent)

-

-

Procedure:

-

To a solution of pentafluorobenzoic acid in a suitable solvent, add a catalytic amount of iron powder or iron(III) bromide.

-

Heat the mixture to a reflux temperature.

-

Slowly add bromine to the reaction mixture. The reaction is typically monitored by gas chromatography (GC) or thin-layer chromatography (TLC) to determine the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is then quenched with a reducing agent (e.g., sodium bisulfite solution) to remove excess bromine.

-

The product is extracted with an organic solvent.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

-

Logical Workflow for Synthesis:

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).[6][7] The presence of the tetrafluorinated ring can enhance the metabolic stability and lipophilicity of a drug molecule, potentially improving its pharmacokinetic profile. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse molecular fragments.

While specific drug names containing the 4-bromo-2,3,5,6-tetrafluorobenzoyl moiety are not readily disclosed in public domain literature, its structural motif is found in various patented compounds under investigation for a range of therapeutic areas. The general scheme for its utilization involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or an ester, followed by coupling with other synthetic intermediates.

Generalized Synthetic Utility in Medicinal Chemistry:

Caption: Role as a pharmaceutical intermediate.

Safety and Handling

This compound is an irritant. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[6] This compound is incompatible with strong oxidizing agents and bases.[6]

Conclusion

This compound stands as a valuable and versatile building block in the field of organic synthesis, with a particularly important role in the development of new pharmaceuticals. Its unique combination of a highly fluorinated aromatic ring and a reactive bromine handle provides medicinal chemists with a powerful tool for molecular design and optimization. While its own discovery may be modestly documented, its impact is evident in the complex molecules it helps to create. As the demand for novel therapeutics with improved properties continues to grow, the importance of key intermediates like this compound is set to increase.

References

Stability and Storage of 4-Bromo-2,3,5,6-tetrafluorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 4-Bromo-2,3,5,6-tetrafluorobenzoic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific stability data for this compound, this guide combines general knowledge of related chemical structures with established best practices for handling and storage. The experimental protocols provided are representative methodologies for conducting stability assessments.

Chemical Stability Profile

This compound is a solid, crystalline compound that is generally stable under recommended storage conditions.[1] However, as with many halogenated aromatic acids, its stability can be influenced by temperature, light, humidity, and exposure to incompatible materials. It is crucial to handle and store this compound appropriately to maintain its purity and prevent degradation.

Incompatibilities

This compound is incompatible with strong oxidizing agents and bases.[1] Contact with these substances can lead to vigorous reactions and degradation of the material. Care should be taken to store it separately from such chemicals.

Hazardous Decomposition Products

While stable under normal conditions, thermal decomposition may produce hazardous substances such as carbon oxides and hydrogen bromide gas.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general guidelines for similar chemical compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8 °C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Light | Store in an amber or opaque container in a dark place. | To prevent potential photodegradation. |

| Humidity | Store in a desiccator or a controlled low-humidity environment. | The compound is insoluble in water, but moisture can promote certain degradation pathways.[1] |